molecular formula C20H20ClN3O3S B11570849 N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Cat. No.: B11570849
M. Wt: 417.9 g/mol
InChI Key: YYIOAKJCAMZMJU-UHFFFAOYSA-N
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Description

N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE is a complex organic compound that features a benzothiazole moiety, a morpholine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with a carboxylic acid derivative to form the benzothiazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Morpholine Ring: The morpholine ring is usually attached through a substitution reaction involving a suitable leaving group.

    Final Coupling: The final step involves coupling the benzothiazole derivative with the chlorophenyl-morpholine intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Materials Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound shares the morpholine and chlorophenyl groups but has a different core structure.

    Indole Derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.

Uniqueness

N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE is unique due to its combination of a benzothiazole core with a morpholine ring and a chlorophenyl group. This unique structure may confer specific biological activities and chemical properties not found in similar compounds.

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C20H20ClN3O3S/c21-15-13-14(5-6-16(15)23-9-11-27-12-10-23)22-19(25)7-8-24-17-3-1-2-4-18(17)28-20(24)26/h1-6,13H,7-12H2,(H,22,25)

InChI Key

YYIOAKJCAMZMJU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CCN3C4=CC=CC=C4SC3=O)Cl

Origin of Product

United States

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